3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
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Overview
Description
3,4-Dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound known for its significant pharmacological and biochemical properties. This compound, part of the sulfonamide group, is renowned for its diverse range of applications in various fields, including medicinal chemistry, biological research, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves several key steps:
Formation of the Pyrrolo[3,2,1-ij]quinolin core: This is achieved through a multi-step process, starting with the cyclization of precursor molecules under controlled conditions.
Sulfonation: Attaching the benzenesulfonamide group typically involves sulfonation of a benzene ring followed by coupling with the pyrrolo[3,2,1-ij]quinolin moiety.
Industrial Production Methods
Industrial synthesis often scales up these methods, optimizing the reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. The processes may involve batch or continuous-flow techniques, depending on the specific industrial setup and requirements.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under various conditions, leading to different oxidative states that are crucial for its activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, often used to study its interaction mechanisms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the modification of its functional groups.
Common Reagents and Conditions
Typical reagents include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve carefully controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific type and conditions of the reaction. For example, oxidation might yield quinone derivatives, while reduction could lead to amine or hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing complex molecules and as a reagent for studying reaction mechanisms.
Biology
Biologically, it plays a role in modulating various biochemical pathways. It is often used in research to understand protein-ligand interactions and enzyme activities.
Medicine
In medicine, it has potential therapeutic applications, particularly in designing drugs targeting specific proteins or enzymes involved in diseases.
Industry
Industrial applications include its use in the synthesis of advanced materials and specialty chemicals, often requiring precise functional group manipulation.
Mechanism of Action
The mechanism by which 3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. It often acts by binding to the active site of enzymes, inhibiting or modulating their activity, which in turn affects various biochemical pathways. The methoxy and sulfonamide groups are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
3,4-Dimethoxybenzenesulfonamide
Uniqueness
Compared to its analogs, 3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide stands out due to its specific functional groups that enhance its binding properties and reactivity. This makes it particularly useful in applications requiring high specificity and efficiency.
Conclusion
This compound is a multifaceted compound with a wide array of applications in scientific research and industry. Its unique chemical properties and mechanisms of action make it a valuable tool for advancing our understanding of complex biochemical processes and developing new therapeutic agents.
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-25-16-6-5-15(11-17(16)26-2)27(23,24)20-14-8-12-4-3-7-21-18(22)10-13(9-14)19(12)21/h5-6,8-9,11,20H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKWOLYYNQNXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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